Methyl palmitate
Overview
Description
Methyl palmitate is a fatty acid methyl ester. It has a role as a metabolite.
This compound is a natural product found in Camellia sinensis, Peperomia leptostachya, and other organisms with data available.
Mechanism of Action
Target of Action
Methyl palmitate, a naturally occurring fatty acid ester , primarily targets macrophages . It induces a transient and reversible state of dormancy in these cells . This action is significant as macrophages play a crucial role in inflammation and fibrosis .
Mode of Action
This compound interacts with its targets, the macrophages, by inducing a state of dormancy . This interaction results in a significant reduction in the phagocytic capacity of the macrophages . It also inhibits the nuclear factor kappa-β pathway (NF-κB), which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .
Biochemical Pathways
This compound affects several biochemical pathways. It prevents bleomycin-induced lung inflammation and fibrosis by inhibiting the NF-κB pathway . It also prevents CCl4-induced liver fibrosis linked to reduced TGF-β . Furthermore, it has been found to act primarily on the voltage-dependent K+ (Kv) channel of aortic smooth muscle cells, causing aortic relaxation .
Pharmacokinetics
It is known that this compound can be combined with endogenous blood components like albumin to form stable, spherical nanoparticles . These nanoparticles can be systemically administered and have been shown to transiently and reversibly inhibit non-specific particle sequestration, thus redirecting nanomedicines towards their specific target tissue .
Result of Action
The action of this compound results in significant molecular and cellular effects. It has anti-inflammatory and anti-fibrotic effects . It prevents lung inflammation and fibrosis induced by bleomycin and liver fibrosis induced by CCl4 . It also induces aortic relaxation by acting on the Kv channel of aortic smooth muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound can be used as an additive in food and cosmetic industries for the stabilization of fats and oil products by slowing down the auto-oxidation of unsaturated fatty acids . This suggests that its stability and efficacy might be influenced by factors such as temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Methyl palmitate plays a crucial role in biochemical reactions, particularly in the stabilization of fats and oils by slowing down the auto-oxidation of unsaturated fatty acids . It interacts with several enzymes and proteins, including muscarinic receptors, where it functions as an antagonist . Additionally, this compound acts as a vasodilator, relaxing arterioles in the retina upon electrical depolarization . It also modulates nicotinic receptors in the superior cervical ganglion .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect gene expression and DNA methylation patterns in human pancreatic islets, leading to altered glucose-stimulated insulin secretion . The compound also impacts cell signaling pathways, including those involved in glycolysis, gluconeogenesis, and fatty acid metabolism . Furthermore, this compound has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to muscarinic and nicotinic receptors, modulating their activity . The compound also influences the expression of genes involved in metabolic pathways, such as glycolysis and fatty acid metabolism . Additionally, this compound has been shown to activate Kv7 channels, promoting perivascular adipose tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound nanoparticles can induce a transient and reversible state of dormancy in macrophages, altering their uptake function . This temporal effect allows for enhanced delivery of nanomedicines to target tissues . The stability and degradation of this compound in laboratory conditions are also important factors to consider, as they can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has demonstrated anti-inflammatory activity by reducing paw edema and the levels of pro-inflammatory cytokines . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound also affects metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with proteins and post-translational modifications. The compound can be targeted to specific compartments or organelles through signals such as protein palmitoylation . This localization can affect its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes and developing targeted therapies .
Properties
IUPAC Name |
methyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIACVVOZYBSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029149 | |
Record name | Methyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline] | |
Record name | Hexadecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl palmitate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6132 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
417 °C | |
Record name | METHYL PALMITATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water; very sol in ethyl alc, acetone; sol in ether, Insoluble in water, soluble in alcohol and ether | |
Record name | METHYL PALMITATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000604 [mmHg], 6.04X10-5 @ 25 °C | |
Record name | Methyl palmitate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6132 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | METHYL PALMITATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liq | |
CAS No. |
112-39-0 | |
Record name | Methyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl palmitate | |
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Record name | METHYL PALMITATE | |
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Record name | Hexadecanoic acid, methyl ester | |
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Record name | Methyl hexadecanoate | |
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Record name | Methyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.606 | |
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Record name | METHYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY8VCM98I | |
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Record name | METHYL PALMITATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
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Record name | Methyl hexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061859 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
30 °C | |
Record name | METHYL PALMITATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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